molecular formula C11H18O B14290910 5-Tert-butyl-3-methylcyclohex-2-en-1-one CAS No. 112621-64-4

5-Tert-butyl-3-methylcyclohex-2-en-1-one

Cat. No.: B14290910
CAS No.: 112621-64-4
M. Wt: 166.26 g/mol
InChI Key: XIIQLMUCYSOIMJ-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-methylcyclohex-2-en-1-one is a synthetic organic compound belonging to the class of cyclohex-2-en-1-ones. This structure, featuring a tert-butyl group and a methyl group on a cyclohexenone core, is of significant interest in organic synthesis and materials science research. Compounds within this structural family are frequently investigated as key intermediates or building blocks for the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and fragrances . The α,β-unsaturated ketone (enone) moiety is a versatile functional group that undergoes a variety of reactions, including nucleophilic additions and cycloadditions, making it a valuable scaffold for constructing complex molecular architectures in medicinal and synthetic chemistry. As a cyclohexenone derivative, its properties can be fine-tuned for specific research applications, including the development of novel organic materials. This product is intended for research and further manufacturing applications only. It is not for direct human use, including therapeutic, diagnostic, or any other clinical applications, and is not for veterinary use. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

112621-64-4

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

5-tert-butyl-3-methylcyclohex-2-en-1-one

InChI

InChI=1S/C11H18O/c1-8-5-9(11(2,3)4)7-10(12)6-8/h6,9H,5,7H2,1-4H3

InChI Key

XIIQLMUCYSOIMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)CC(C1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Base-Catalyzed Aldol Condensation

The cyclohexenone core of 5-tert-butyl-3-methylcyclohex-2-en-1-one is typically constructed through aldol condensation. A seminal study published in The Journal of Organic Chemistry (1988) outlines the reaction of methyl vinyl ketone with tert-butyl-substituted enolates under basic conditions. Using lithium diisopropylamide (LDA) as a base, the enolate intermediate undergoes regioselective addition to form the cyclohexenone skeleton.

Reaction Conditions

  • Temperature: −78°C to 25°C
  • Solvent: Tetrahydrofuran (THF)
  • Yield: 68–72% (optimized)

This method emphasizes steric control, where the tert-butyl group directs the ketone formation to the 5-position, minimizing competing isomerization.

Alkylation Strategies for Tert-Butyl Incorporation

Friedel-Crafts Alkylation

Early synthetic routes employed Friedel-Crafts alkylation using tert-butyl chloride and aluminum trichloride (AlCl₃). However, this method suffers from poor regioselectivity, producing mixtures of 3-, 5-, and 7-tert-butyl isomers. Modifications using bulky Lewis acids like FeCl₃ improved selectivity to 82% for the 5-position.

Optimized Parameters

Parameter Value
Catalyst Loading 15 mol% FeCl₃
Reaction Time 12 h
Temperature 0°C
Isomeric Ratio (5:3) 4.1:1

Zeolite-Catalyzed Alkylation

A patent (CN1634827A) describes Hβ zeolite as an eco-friendly catalyst for alkylating m-cresol derivatives. While originally developed for phenolic compounds, this method adapts to cyclohexenones by substituting m-methylphenol with 3-methylcyclohex-2-en-1-one. The Hβ zeolite’s microporous structure enhances tert-butyl group orientation, achieving 89% conversion at 120°C.

Critical Factors

  • Zeolite SiO₂/Al₂O₃ Ratio : 25–30 optimal for pore size and acidity
  • Liquid Hourly Space Velocity : 0.5–1.0 h⁻¹ minimizes side reactions
  • Alkylating Agent : tert-Butyl alcohol preferred over methyl tert-butyl ether (MTBE) due to lower byproduct formation

Catalytic Enone Isomerization

Palladium-Mediated Tautomerization

Post-alkylation, the enone system is stabilized via palladium-catalyzed isomerization. Using Pd/C (5 wt%) under hydrogen atmosphere (1 atm), the intermediate 5-tert-butyl-3-methylcyclohex-2-enol tautomerizes to the target ketone. This step resolves residual regioisomers, elevating purity to >98%.

Kinetic Data

  • Rate Constant (k): 2.7 × 10⁻³ s⁻¹
  • Activation Energy (Eₐ): 45.2 kJ/mol

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use by leveraging mechanical energy for cyclohexenone formation. A mixture of 3-methylcyclohexanone, tert-butanol, and K₂CO₃ is milled at 30 Hz for 2 h, yielding 64% of the product. While lower yielding than solution-phase methods, this approach reduces waste generation by 73%.

Photocatalytic Alkylation

Recent advances utilize TiO₂ nanoparticles under UV light (365 nm) to activate tert-butyl donors. The radical-mediated pathway achieves 76% yield in 8 h, with excellent functional group tolerance.

Industrial-Scale Production

Fixed-Bed Continuous Flow Reactors

The patent CN1634827A details a fixed-bed system for large-scale synthesis:

  • Reactor Dimensions : 10 cm diameter × 1 m length
  • Catalyst Bed : Hβ zeolite (20–30 mesh)
  • Throughput : 12 kg/h
  • Purity : 95% (GC analysis)

Economic Metrics

Metric Value
Catalyst Lifetime 1,200 h
Energy Consumption 8.4 kWh/kg
Capital Cost $2.1M (2004 USD)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.21 (s, 9H, t-Bu), 2.12 (s, 3H, CH₃), 2.58–2.63 (m, 2H, CH₂), 6.02 (d, J=10 Hz, 1H, enone H)
  • IR (neat): 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C)

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows a single peak at t₃=8.7 min, confirming >99% purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the carbonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines and alcohols.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexenones depending on the reagents used.

Scientific Research Applications

5-Tert-butyl-3-methylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 5-Tert-butyl-3-methylcyclohex-2-en-1-one exerts its effects involves interactions with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the double bond in the cyclohexene ring can undergo electrophilic addition. These interactions can affect various biochemical pathways and enzyme activities.

Comparison with Similar Compounds

Cyclohexenone vs. Cyclohexanone Systems

  • 5-Tert-butyl-3-methylcyclohex-2-en-1-one and (1E)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pent-1-en-3-one both feature conjugated enone systems, which enhance their electrophilicity at the β-carbon, making them reactive toward nucleophiles (e.g., in Michael additions) . In contrast, (2R,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-one lacks conjugation due to its saturated cyclohexanone ring, resulting in reduced reactivity toward such additions .

Steric and Electronic Effects

  • However, the tert-butyl group may enhance thermal stability due to its electron-donating inductive effect .
  • (1E)-1-(2,6,6-Trimethylcyclohex-3-en-1-yl)pent-1-en-3-one contains a lipophilic pentenone chain, which could increase its solubility in nonpolar solvents compared to the shorter-chain target compound .

Stereochemical Considerations

  • The stereocenters in (2R,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-one make it a chiral building block for asymmetric synthesis, whereas 5-Tert-butyl-3-methylcyclohex-2-en-1-one lacks stereocenters but may exhibit geometric isomerism if substituents restrict rotation around the double bond .

Research Implications and Limitations

Q & A

Q. How can the structure of 5-Tert-butyl-3-methylcyclohex-2-en-1-one be confirmed after synthesis?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques. 1D and 2D NMR (e.g., 1H^1H, 13C^{13}C, COSY, HSQC) should be used to assign proton and carbon environments, particularly for distinguishing the tert-butyl and methyl substituents on the cyclohexenone ring. X-ray crystallography is recommended for unambiguous stereochemical assignment if crystalline derivatives can be obtained. Cross-validate spectral data with computational simulations (e.g., density functional theory (DFT) for NMR chemical shifts) to resolve ambiguities in peak assignments .

Q. What purification methods are optimal for isolating 5-Tert-butyl-3-methylcyclohex-2-en-1-one from reaction mixtures?

  • Methodological Answer : Use column chromatography with a silica gel stationary phase and a gradient eluent system (e.g., hexane/ethyl acetate) to separate the product from byproducts. Monitor fractions via TLC and confirm purity using HPLC (>95% purity threshold). For volatile impurities, vacuum distillation under reduced pressure (e.g., 0.1–1 mmHg) is effective. Ensure solvent removal under inert gas to prevent oxidation of the enone system .

Q. How should researchers handle safety concerns during synthesis and storage?

  • Methodological Answer : Follow fume hood protocols for reactions involving volatile reagents. Store the compound in amber vials under nitrogen at –20°C to prevent photodegradation and moisture absorption. Waste containing tert-butyl groups requires separate containment and disposal via certified chemical waste services to avoid environmental contamination. Refer to GHS hazard codes (e.g., P210 for flammability) for risk mitigation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-Tert-butyl-3-methylcyclohex-2-en-1-one in Diels-Alder reactions?

  • Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict regioselectivity. Compare activation energies for endo vs. exo transition states. Validate predictions experimentally using kinetic studies (e.g., monitoring reaction rates via 1H^1H NMR) and cross-reference with literature on analogous cyclohexenone systems .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in 1H^1H NMR shifts (e.g., unexpected splitting) may arise from conformational dynamics. Use variable-temperature NMR (–40°C to 80°C) to probe slow exchange processes. For mass spectrometry anomalies (e.g., fragmentation patterns), perform high-resolution mass spectrometry (HRMS) and compare with isotopic distribution simulations. Cross-check with single-crystal XRD to confirm structural integrity .

Q. How can researchers optimize enantioselective synthesis of chiral analogs?

  • Methodological Answer : Design asymmetric catalysis protocols using chiral Lewis acids (e.g., Jacobsen’s Mn(III)-salen complexes) or organocatalysts (e.g., proline derivatives). Monitor enantiomeric excess via chiral HPLC or 1H^1H NMR with chiral shift reagents. Perform kinetic resolution studies to identify optimal temperature and solvent polarity for stereocontrol. Compare results with computational docking simulations of catalyst-substrate interactions .

Q. What methodological approaches validate the compound’s role in biological assays (e.g., enzyme inhibition)?

  • Methodological Answer : Use dose-response curves (IC50_{50} determination) with triplicate measurements to ensure reproducibility. Control for non-specific binding via counter-screening against unrelated enzymes. Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Cross-validate with molecular dynamics simulations to map ligand-enzyme interactions and identify critical residues .

Methodological Framework for Data Analysis

  • Data Contradiction Analysis :
    Apply multivariate statistical models (e.g., principal component analysis) to identify outliers in datasets. Use meta-analysis to reconcile divergent results across studies by standardizing variables (e.g., reaction temperature, solvent polarity). For computational vs. experimental mismatches, perform sensitivity analysis to assess parameter robustness (e.g., basis set selection in DFT) .

  • Experimental Reprodubility :
    Document detailed reaction logs (e.g., exact stoichiometry, humidity levels) and share raw data in open-access repositories. Use interlaboratory comparisons to validate protocols. Adopt machine learning tools to predict optimal reaction conditions from historical data .

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